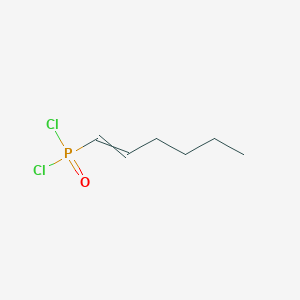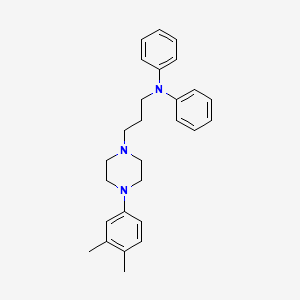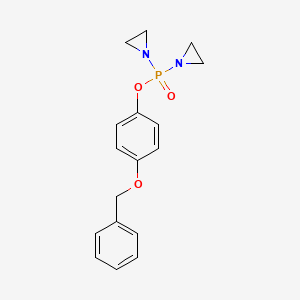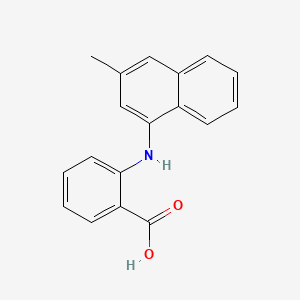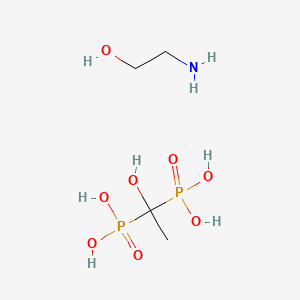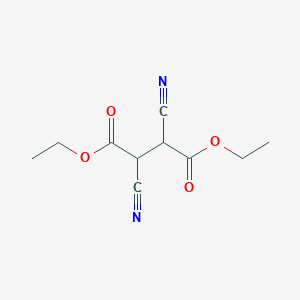![molecular formula C8H9IO4 B14652758 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 48133-18-2](/img/structure/B14652758.png)
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its iodine atom, which is attached to the bicyclic framework, and its carboxylic acid functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the halogenation of a precursor compound. One common method is the bromolactonization of (S)-3-cyclohexene-1-carboxylic acid using a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various interactions, including hydrogen bonding, ionic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-methyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
4-Iodo-7-oxo-6-oxabicyclo[321]octane-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group within its bicyclic structure
Eigenschaften
CAS-Nummer |
48133-18-2 |
|---|---|
Molekularformel |
C8H9IO4 |
Molekulargewicht |
296.06 g/mol |
IUPAC-Name |
4-iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H9IO4/c9-5-1-3(7(10)11)4-2-6(5)13-8(4)12/h3-6H,1-2H2,(H,10,11) |
InChI-Schlüssel |
KCKXBXSJLWDSNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CC(C1OC2=O)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

